2-Isopropoxy-5-methylbenzaldehyde
CAS No.: 610797-22-3
Cat. No.: VC2272876
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 610797-22-3 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 5-methyl-2-propan-2-yloxybenzaldehyde |
Standard InChI | InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 |
Standard InChI Key | JEDRISFAJMTQLC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC(C)C)C=O |
Canonical SMILES | CC1=CC(=C(C=C1)OC(C)C)C=O |
2-Isopropoxy-5-methylbenzaldehyde is an organic compound belonging to the family of aromatic aldehydes. It is characterized by its molecular formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 2-Isopropoxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Reagents | Conditions |
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5-Methyl-2-hydroxybenzaldehyde, Isopropyl bromide, Potassium carbonate | Reflux in acetone |
Chemical Reactions
2-Isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid |
Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol |
Substitution | Nucleophilic reagents | Substituted compounds |
Applications in Scientific Research
2-Isopropoxy-5-methylbenzaldehyde has diverse applications in scientific research:
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Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
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Pharmaceutical Development: This compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
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Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and resins.
Biological Activity
Research indicates that 2-Isopropoxy-5-methylbenzaldehyde may exhibit several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to interact with specific biomolecules, such as enzymes and receptors, is crucial for its biological activity.
Biological Activity | Potential Effects |
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Antimicrobial Activity | Inhibition of microbial growth |
Anti-inflammatory Effects | Modulation of inflammatory pathways |
Anticancer Properties | Inhibition of cancer cell growth |
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